Superior Process Yield for the Sotorasib Intermediate vs. Prior Synthetic Routes
The patented process for manufacturing this compound (referred to as Compound A) demonstrates a significant improvement in synthetic yield compared to previously disclosed methods. The prior large-scale process reported in WO2020/102730 generated the compound in only 41% yield over two steps. In contrast, the improved process disclosed in U.S. Patent 12,441,729 B2 provides a yield of 75-80% based on the starting material (Compound B), representing an approximate 1.8- to 2.0-fold increase in efficiency [1]. This enhanced yield is achieved by avoiding an acyl-isocyanate intermediate, which reduces by-product formation and simplifies purification [1].
| Evidence Dimension | Synthetic Yield (over 2-3 steps) |
|---|---|
| Target Compound Data | 75-80% yield (Example 1 of U.S. Patent 12,441,729 B2) |
| Comparator Or Baseline | Prior process in WO2020/102730: 41% yield over 2 steps |
| Quantified Difference | +34% to +39% absolute increase (1.8- to 2.0-fold relative improvement) |
| Conditions | Large-scale batch process, starting from 2-isopropyl-4-methylpyridin-3-amine (Compound B) |
Why This Matters
Higher yield translates directly to lower cost of goods and reduced waste for pharmaceutical manufacturers, a critical factor in procurement decisions for high-volume intermediates.
- [1] Achmatowicz, M., Colyer, J. T., Corbett, M. T., et al. (2025). Process for preparing 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. U.S. Patent No. 12,441,729 B2. View Source
